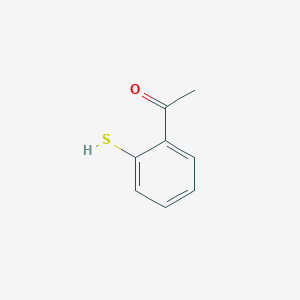

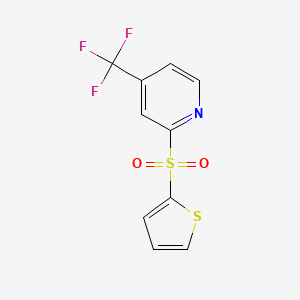

![molecular formula C29H26N2OS B2924085 N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide CAS No. 533865-77-9](/img/structure/B2924085.png)

N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Scientific Research Applications

Catalytic Applications

A study by Ma et al. (2017) explored the use of amide ligands, derived from compounds similar to N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide, in catalyzing the coupling of (hetero)aryl halides with sulfinic acid salts. This process has relevance in pharmaceutical synthesis, offering a pathway to create (hetero)aryl methylsulfones, which are significant in medicinal chemistry.

Solar Cell Technology

In the realm of renewable energy, Jung et al. (2018) reported the development of a nonfullerene electron transporting material based on naphthalene diimide small molecules, like the compound . This material was used in perovskite solar cells, achieving over 20% power conversion efficiency and demonstrating long-term stability.

Chemical Synthesis and Labeling

Yasaka et al. (1990) explored the synthesis and utilization of a derivative of naphthalene for the ultraviolet and fluorescent labeling of carboxylic acids. This process is useful in high-performance liquid chromatography, allowing for the detection and analysis of various compounds.

Textile Industry

In the textile sector, Yıldız and Boztepe (2002) synthesized dyes derived from naphthalene for dyeing polyamide and protein fibers. These dyes exhibited favorable properties like good wash fastness, highlighting the application of naphthalene derivatives in the textile industry.

Biological and Medical Research

A study by Goněc et al. (2015) investigated the antibacterial and antimycobacterial activity of N-alkoxyphenylanilides of naphthalene carboxylic acid, similar to the compound . They found some compounds with activity comparable or superior to standard treatments like ampicillin and rifampicin, suggesting potential medical applications.

Sensor Development

Gosavi-Mirkute et al. (2017) described the synthesis of naphthalene derivatives for developing sensors that selectively detect transition metal ions like copper. These ligands changed color upon complexation, indicating their utility in chemical sensing applications.

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The presence of the indole nucleus in medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . Therefore, there is potential for further exploration and development of indole derivatives for therapeutic applications.

properties

IUPAC Name |

N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2OS/c1-21-8-2-3-11-25(21)20-33-28-19-31(27-13-7-6-12-26(27)28)17-16-30-29(32)24-15-14-22-9-4-5-10-23(22)18-24/h2-15,18-19H,16-17,20H2,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBRBIAMKNBRLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

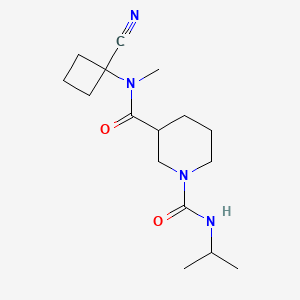

![N-(4-fluorophenyl)-2-((8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924006.png)

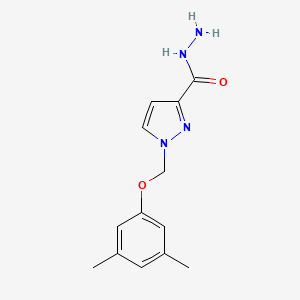

![3-Nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2924008.png)

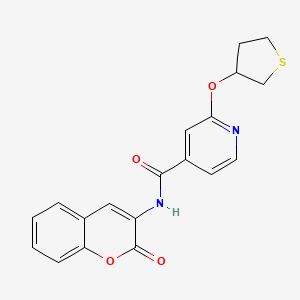

![N-[3-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2924012.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2924014.png)

![N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2924024.png)